
1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol
Descripción general
Descripción
1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol, also known as THMND, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. THMND is a bicyclic compound that has a naphthalene ring and a diol functional group. In
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol has been studied for its potential therapeutic applications in various fields of research. In the field of cancer research, 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol has been shown to inhibit the growth of cancer cells in vitro and in vivo. 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of arthritis. Additionally, 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol has been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and apoptosis.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol is not fully understood, but it is thought to involve the modulation of various signaling pathways. 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol has been shown to have various biochemical and physiological effects in animal models. 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol has been shown to reduce levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of arthritis. 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol has also been shown to increase levels of antioxidant enzymes, such as superoxide dismutase and catalase, in animal models of oxidative stress. Additionally, 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol has been shown to reduce tumor growth and angiogenesis in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol is also stable under normal laboratory conditions and can be stored for extended periods of time. However, one limitation is that 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol has poor bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol. One direction is to further explore its potential as an anti-inflammatory agent, as it has shown promise in animal models of arthritis. Another direction is to investigate its potential as a neuroprotective agent, as it has shown protective effects on neurons in vitro. Additionally, more research is needed to fully understand the mechanism of action of 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol and to identify potential targets for therapeutic intervention.
Propiedades
IUPAC Name |
tricyclo[6.2.1.02,7]undeca-2,4,6-triene-9,10-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-10-8-5-9(11(10)13)7-4-2-1-3-6(7)8/h1-4,8-13H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBAQAHAWLUGNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C1C3=CC=CC=C23)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



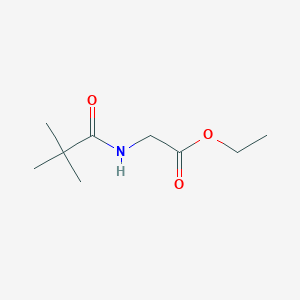

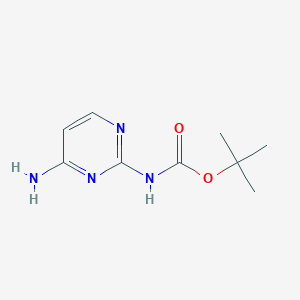
![1-N-[3-(1H-imidazol-1-yl)propyl]benzene-1,2-diamine](/img/structure/B3255990.png)
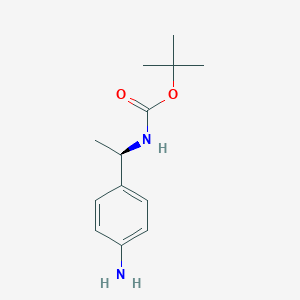
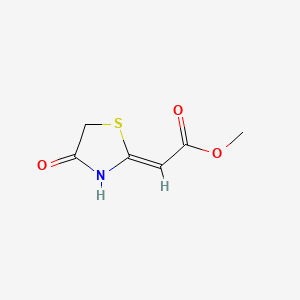
![N-[4-[4-amino-7-[4-(4-methylpiperazin-1-yl)cyclohexyl]pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorophenyl]-2,3-dichlorobenzenesulfonamide](/img/structure/B3256006.png)

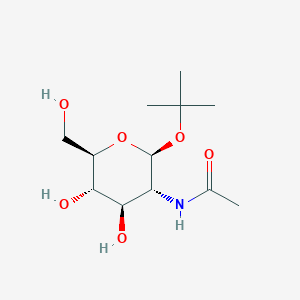
![Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3256020.png)


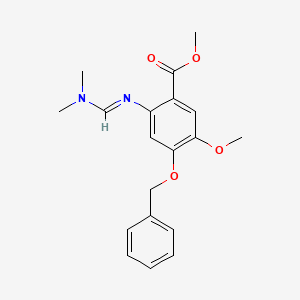
![N-Methyl-N-[(2S)-1-phenylpropan-2-yl]formamide](/img/structure/B3256066.png)